molecular formula C8H5IN2O2 B1345055 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1033463-35-2

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1345055
M. Wt: 288.04 g/mol
InChI Key: CAOQGKNMVLAPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a unique class of compounds. It has been found to have impressive nanomolar in vitro potency against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has been well studied in the past decade. The most effective protocols for its synthesis are metal-free direct synthesis methods . These methods are environmentally friendly and have been developed to improve the ecological impact of the classical schemes .


Molecular Structure Analysis

The molecular structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is complex. It is a fused nitrogen-bridged heterocyclic compound . The structure strongly depends on the substitution pattern .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid are complex and involve several steps. These include the formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid include a molecular weight of 288.04 . It is a solid substance with a melting point between 217 - 219 degrees Celsius .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application : Imidazo[1,2-a]pyridines are used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Method : The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
  • Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

2. Antituberculosis Agents

  • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results : The World Health Organization has taken the initiative to develop new TB drugs using these compounds .

3. Decarboxylative Arylation

  • Application : Imidazo[1,2-a]pyridine-3-carboxylic acids are used in a ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation with hetero (aryl) bromides .
  • Method : This method is applicable to a variety of (hetero)aryl bromides as coupling partners .
  • Results : The results of this method were not specified in the source .

4. Anticancer Activity

  • Application : Imidazo[1,2-a]pyridines have been found to display anticancer activity .
  • Method : The central core, imidazo[1,2-a]pyrazine and pyridine, is an essential requirement for displaying the anticancer activity .
  • Results : The specific results of this application were not specified in the source .

5. Synthesis of Imidazo[1,2-a]pyridines

  • Application : 3-Iodoimidazo[1,2-a]pyridine could also be prepared using a specific methodology .
  • Method : The specific method was not detailed in the source .
  • Results : The synthesis resulted in moderate yield .

6. Antibacterial Activity

  • Application : Some compounds synthesized using imidazo[1,2-a]pyridines have shown antibacterial activity against Staphylococcus aureus .
  • Method : A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .
  • Results : The specific results of this application were not specified in the source .

Safety And Hazards

The safety information for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOQGKNMVLAPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Bahlaouan, M Abarbri, A Duchêne… - Organic & …, 2011 - pubs.rsc.org
A general and efficient Cu(I)-mediated cross-coupling and heterocyclization reaction of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, and terminal alkynes was developed under very …
Number of citations: 19 pubs.rsc.org
J Koubachi, S El Kazzouli, M Bousmina… - European Journal of …, 2014 - Wiley Online Library
This review surveys recent developments (reported in the last fifteen years) in organometallic‐chemistry‐based methods for the functionalization of imidazo[1,2‐a]pyridines, in …
C Maaliki, E Thiery, J Thibonnet - European Journal of Organic …, 2017 - Wiley Online Library
Copper‐catalyzed cross‐coupling reactions have found widespread application in carbon–carbon or carbon–heteroatom bond formation. The relatively low toxicity, ease of handling, …
B Mu, J Li, D Zou, Y Wu, J Chang, Y Wu - Organic letters, 2016 - ACS Publications
The first Pd-catalyzed tandem cyclization of imidazo[1,2-a]pyridines with 2-chlorobenzaldehydes through C–H arylation and acylation is presented for the efficient synthesis of novel 6H-…
Number of citations: 32 pubs.acs.org
V Cadierno Menéndez - Current organic chemistry, 2021 - digibuo.uniovi.es
Recent advances in the metal-catalyzed hydrofunctionalization of alkynes with carboxylic acids are comprehensively reviewed. Both inter-and intramolecular processes, leading …
Number of citations: 7 digibuo.uniovi.es
D Deniaud, K Julienne, SG Gouin, M Hu, J Fan… - Org. Biomol …, 2011 - pubs.rsc.org
Further investigations into the direct synthesis of N-nororipavine from oripavine using iron powder under non-classical Polonovski conditions have been conducted. The stoichiometry, …
Number of citations: 0 pubs.rsc.org

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